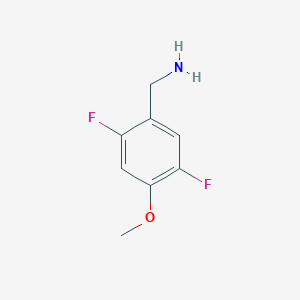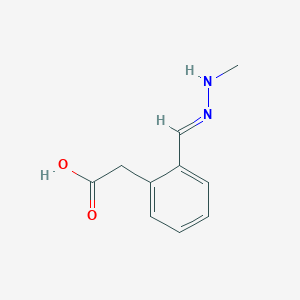
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid typically involves the condensation of 2-methylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acetic acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Azines or nitroso compounds.
Reduction: Hydrazines or primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)propanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)butanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)pentanoic acid
Uniqueness
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is unique due to its specific hydrazone linkage and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-[(E)-(methylhydrazinylidene)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C10H12N2O2/c1-11-12-7-9-5-3-2-4-8(9)6-10(13)14/h2-5,7,11H,6H2,1H3,(H,13,14)/b12-7+ |
InChI Key |
PXIMLZIMTGCTQP-KPKJPENVSA-N |
Isomeric SMILES |
CN/N=C/C1=CC=CC=C1CC(=O)O |
Canonical SMILES |
CNN=CC1=CC=CC=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


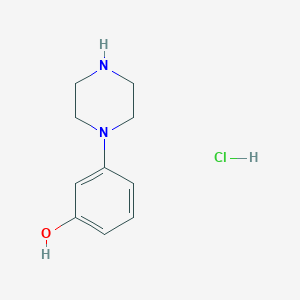
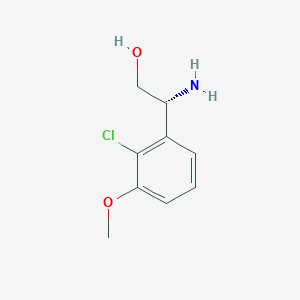

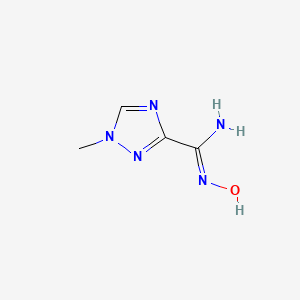
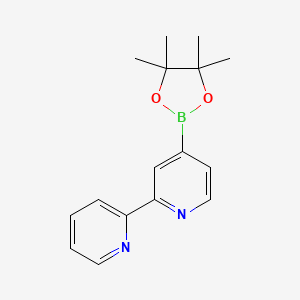
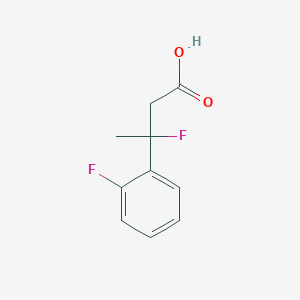
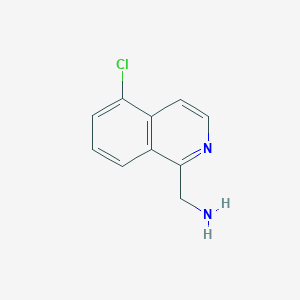
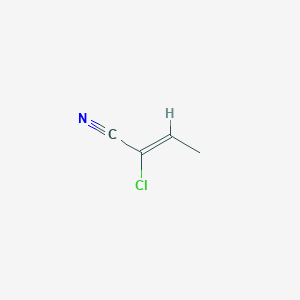
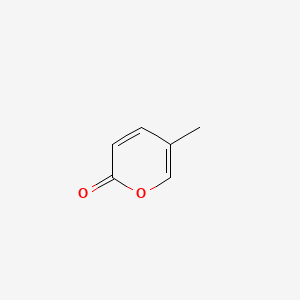
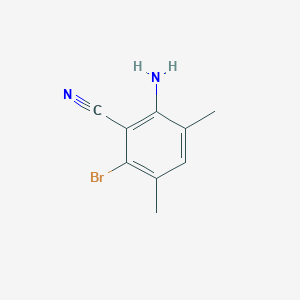
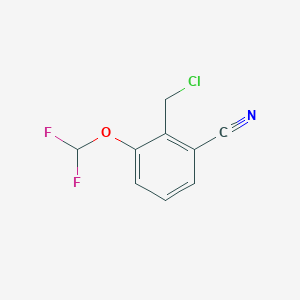
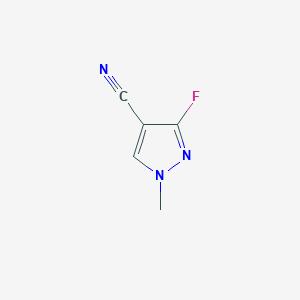
![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
